Einecs 249-902-8
Description
Significance and Research Context of Branched Chain Alcohols
Branched-chain higher alcohols (BCHAs), a class to which 2,3-Dimethylbutan-1-ol (B103374) belongs, are of considerable interest in academic and industrial research, particularly as advanced biofuels and chemical feedstocks. nih.gov Compared to straight-chain alcohols like ethanol (B145695), BCHAs exhibit several advantageous properties. researchgate.net They generally possess higher energy densities, lower hygroscopicity (tendency to absorb moisture), and lower vapor pressure, which makes them more compatible with existing gasoline transportation and engine infrastructure. nih.govresearchgate.net
Research has highlighted the potential of BCHAs to serve as effective gasoline additives, improving the octane (B31449) number of the fuel blend. tj-es.comresearchgate.net The branched structure of these alcohols contributes to their performance characteristics. For instance, commercial branched alcohols are noted for their low pour points, which facilitates their processing and use in various industrial applications. exxonmobilchemical.comexxonmobilchemical.com Beyond fuels, branched alcohols are crucial intermediates in the synthesis of a wide range of products, including surfactants, polymer additives, adhesives, and fragrances. exxonmobilchemical.comexxonmobilchemical.comsmolecule.com The microbial production of BCHAs through metabolic engineering is an active area of research, aiming to develop sustainable and economical synthesis routes from renewable resources. researchgate.netasm.orgresearchgate.net
| Fuel | Energy Density (MJ/L) | Key Advantage |
|---|---|---|
| Gasoline | ~32 | Reference Fuel |
| Ethanol | ~21 | Renewable, Reduces some emissions |
| Isobutanol (a BCHA) | ~24 | Higher energy density and lower hygroscopicity than ethanol nih.govresearchgate.net |
Stereochemical Aspects and Enantiomeric Forms in Contemporary Research
A key feature of 2,3-Dimethylbutan-1-ol in academic research is its chirality. The presence of a stereocenter at the second carbon atom means the compound exists as a pair of enantiomers: (R)-2,3-Dimethylbutan-1-ol (CAS 15019-27-9) and (S)-2,3-Dimethylbutan-1-ol. nist.gov This stereoisomerism is a focal point of contemporary research because enantiomers can exhibit distinct biological activities and chemical reactivities. smolecule.com
The different spatial arrangements of the enantiomers allow for selective interactions with other chiral molecules, such as enzymes and receptors in biological systems. smolecule.com For example, research has investigated the (2R)-enantiomer for its potential in neuropharmacology, noting its interaction with the adenosine (B11128) A1 receptor, which may influence neurotransmitter release.
In synthetic chemistry, the enantiomers of 2,3-Dimethylbutan-1-ol are valued as chiral building blocks. smolecule.com They serve as starting materials for the asymmetric synthesis of complex chiral molecules used in pharmaceuticals and fragrances. smolecule.com Achieving high enantiomeric purity is critical, and research has focused on developing methods for enantioselective synthesis. One such method involves the asymmetric hydrogenation of a precursor ketone using chiral catalysts, such as (R)-BINAP-Ruthenium complexes, which can yield the desired enantiomer with high purity (enantiomeric excess >90%). The study of these enantiomers also extends to chiral recognition, where they can be used as chiral solvating agents in NMR spectroscopy to help separate and identify enantiomers of other compounds.
Historical Trajectories and Milestones in the Study of 2,3-Dimethylbutan-1-ol
The study of 2,3-Dimethylbutan-1-ol can be traced back to the early 20th century, with its development linked to the broader advancements in organic synthesis and stereochemistry. Foundational work by prominent chemists laid the groundwork for understanding and preparing this and other branched alcohols.
Early synthetic work in the 1920s and 1930s was crucial. For instance, research by Conant, Webb, and Mendum in 1929 on related aldehydes provided insights into the synthesis of such branched structures. nist.gov A significant milestone was the work of P.A. Levene and R.E. Marker in 1935. nist.gov Levene was a pioneer in stereochemistry, and his research contributed substantially to the understanding of the optical activity and configuration of chiral molecules, including alcohols like 2,3-Dimethylbutan-1-ol. Subsequent studies, such as one by Sutter in 1938, further expanded the knowledge of these compounds. nist.gov
Later, in the mid-20th century, research by Pichler, Ziesecke, and Traeger (1950) on the products formed during isosynthesis processes also likely provided context for the formation of 2,3-Dimethylbutan-1-ol and other complex alcohols. nist.gov The refinement of synthetic methodologies, particularly the Grignard reaction, provided a reliable route for the laboratory-scale preparation of such alcohols from corresponding ketones, a technique still relevant today. researchgate.net These historical studies collectively built the foundation for contemporary research into the compound's stereochemistry, reactivity, and application in modern fields like biofuel technology.
| Date | Researcher(s) | Contribution | Reference |
|---|---|---|---|
| 1929 | Conant, J.B. et al. | Work on related branched aldehydes, contributing to synthetic knowledge. | nist.gov |
| 1935 | Levene, P.A. & Marker, R.E. | Pioneering studies in stereochemistry, likely including the optical properties of chiral alcohols. | nist.gov |
| 1938 | Sutter, P. | Further characterization and study of related alcohols. | nist.gov |
| 1950 | Pichler, H. et al. | Investigation of alcohols formed in isosynthesis, providing context for formation pathways. | nist.gov |
Properties
CAS No. |
62118-43-8 |
|---|---|
Molecular Formula |
C12H25NO7 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid |
InChI |
InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
VGNUTRRATQMMHI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
Related CAS |
62118-43-8 85030-02-0 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,3 Dimethylbutan 1 Ol
Reduction-Based Synthetic Routes
Reduction-based methodologies are among the most common approaches for the preparation of 2,3-dimethylbutan-1-ol (B103374). These methods typically involve the conversion of a carbonyl group from a precursor molecule into the desired primary alcohol functionality.
Catalytic Hydrogenation of Corresponding Ketones
Catalytic hydrogenation is an efficient industrial method for synthesizing 2,3-dimethylbutan-1-ol from its corresponding aldehyde or ketone precursors. smolecule.com This process involves the addition of molecular hydrogen across the carbonyl double bond, facilitated by a metal catalyst. Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation. smolecule.com The reaction generally requires conditions of high pressure and temperature to achieve high yields and purity. smolecule.com The fundamental reaction pathway involves the hydrogenation of a suitable carbonyl compound, such as 2,3-dimethylbutanal (B3049577) or 3,3-dimethyl-2-butanone.
Table 1: Catalytic Hydrogenation Conditions
| Precursor | Catalyst | Conditions | Product |
|---|---|---|---|
| 2,3-Dimethylbutanal | Palladium on Carbon (Pd/C) | High Pressure, High Temperature | 2,3-Dimethylbutan-1-ol |
| 3,3-Dimethyl-2-butanone | Palladium on Carbon (Pd/C) | High Pressure, High Temperature | 2,3-Dimethylbutan-1-ol |
Metal Hydride Reductions of Carbonyl Precursors
Metal hydrides are powerful and versatile reducing agents used extensively in organic synthesis to produce alcohols from carbonyl compounds. uop.edu.pkchem-station.com Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used to reduce aldehydes and ketones. uop.edu.pklibretexts.org
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including aldehydes, ketones, carboxylic acids, and esters, to their corresponding alcohols. chem-station.comdalalinstitute.com The reduction of a ketone such as 3,3-dimethyl-2-butanone with LiAlH₄ proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.orgdalalinstitute.com This is followed by a work-up step, typically with water, to protonate the resulting alkoxide and yield the alcohol. uop.edu.pklibretexts.org Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). uop.edu.pkchem-station.com
Sodium borohydride is a milder and more selective reducing agent than LiAlH₄. uop.edu.pk It is highly effective for the reduction of aldehydes and ketones. slideshare.net A key advantage of NaBH₄ is its compatibility with protic solvents like methanol (B129727) or ethanol (B145695), which simplifies the reaction procedure. uop.edu.pk
Table 2: Comparison of Metal Hydride Reagents
| Reagent | Formula | Reactivity | Suitable Precursors | Solvents |
|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Very High | Aldehydes, Ketones, Esters, Carboxylic Acids | Anhydrous Ether, THF |
| Sodium Borohydride | NaBH₄ | Moderate | Aldehydes, Ketones | Methanol, Ethanol, Water |
Reduction of Aldehyde and Ester Derivatives
The reduction of aldehydes, such as 2,3-dimethylbutanal, and ester derivatives, like methyl 2,3-dimethylbutanoate, provides direct pathways to 2,3-dimethylbutan-1-ol. Both LiAlH₄ and NaBH₄ can efficiently reduce aldehydes to primary alcohols. libretexts.org However, for the reduction of esters, the more powerful reagent, LiAlH₄, is required as NaBH₄ is generally not reactive enough for this transformation. uop.edu.pkchem-station.com The reduction of an ester with LiAlH₄ involves two additions of the hydride reagent. libretexts.org
Nucleophilic Substitution Reactions in Organic Synthesis
The synthesis of 2,3-dimethylbutan-1-ol can also be achieved through nucleophilic substitution reactions. smolecule.com This class of reactions involves an electron-rich nucleophile attacking an electron-deficient electrophilic center, replacing a leaving group. While not the most common route for this specific alcohol, a suitable substrate, such as a 1-halo-2,3-dimethylbutane, could theoretically react with a hydroxide (B78521) source via an Sₙ2 mechanism to yield the desired product. The efficiency of such a reaction would be influenced by factors like steric hindrance around the reaction center and the choice of solvent. science.gov
Grignard Reagent Applications in Carbon-Carbon Bond Formation (general applicability)
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is highly applicable to the synthesis of alcohols. organicchemistrytutor.comdummies.com A Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group. dummies.comyoutube.com
To synthesize a primary alcohol like 2,3-dimethylbutan-1-ol, a Grignard reagent can be reacted with formaldehyde (B43269). organicchemistrytutor.comdummies.com For instance, the reaction of 1-bromo-2,3-dimethylbutane (B3051029) with magnesium would form the corresponding Grignard reagent, which upon reaction with formaldehyde followed by an acidic workup, would yield the target alcohol. Alternatively, reacting a simpler Grignard reagent with an epoxide can also produce primary alcohols. organicchemistrytutor.com This versatility makes the Grignard reaction a powerful tool for constructing a wide array of alcohol structures. libretexts.orgkhanacademy.org
Stereoselective and Asymmetric Synthesis Approaches
Due to the presence of a chiral center at the C2 position, 2,3-dimethylbutan-1-ol exists as a pair of enantiomers: (R)- and (S)-2,3-dimethylbutan-1-ol. The synthesis of enantiomerically pure forms of this alcohol is of significant interest, particularly for applications in pharmaceuticals and fine chemicals.
Asymmetric synthesis methods are employed to achieve this stereoselectivity. smolecule.com One major approach is the asymmetric reduction of a prochiral ketone precursor using chiral catalysts. smolecule.com Chiral oxazaborolidine catalysts, for example, are effective in inducing stereoselectivity in carbonyl reductions. smolecule.com Another strategy involves the use of chiral auxiliaries. For example, a racemic mixture of the alcohol can be reacted with a chiral auxiliary like Mosher's acid chloride to form diastereomeric esters, which can then be separated chromatographically. Subsequent hydrolysis of the separated diastereomers yields the pure (R)- and (S)-enantiomers. Enzymatic resolution, using lipases that selectively acylate one enantiomer, is another effective technique for separating the enantiomers.
Development of Enantioselective Methodologies
The generation of enantiomerically pure 2,3-dimethylbutan-1-ol is a key focus in asymmetric synthesis. The strategic placement of methyl groups and the hydroxyl functionality makes it a valuable chiral building block. Methodologies to achieve high enantioselectivity primarily revolve around the use of chiral catalysts and reagents.
One prominent strategy is the asymmetric hydrogenation of the corresponding prochiral ketone, 2,3-dimethylbutanal. This reaction is often catalyzed by transition metal complexes containing chiral ligands. Ruthenium-based catalysts, particularly those with the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, have demonstrated effectiveness in the asymmetric hydrogenation of various ketones. The chiral environment created by the metal-ligand complex directs the addition of hydrogen to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.
Another approach involves the use of chiral reducing agents or catalysts in the reduction of 2,3-dimethylbutanal. Chiral oxazaborolidine catalysts, developed by Corey, Bakshi, and Shibata (CBS), are highly effective for the enantioselective reduction of ketones. These catalysts, in conjunction with a stoichiometric reducing agent like borane, can achieve high levels of enantiomeric excess (ee).
Furthermore, enantioselective addition of organometallic reagents to a suitable precursor can also yield chiral 2,3-dimethylbutan-1-ol. For instance, the asymmetric addition of a methyl group from a Grignard reagent or an organozinc compound to 3-methylbutanal, facilitated by a chiral ligand or catalyst, can establish the stereocenter at the C2 position.
The following table summarizes representative enantioselective methodologies that could be applied to the synthesis of 2,3-dimethylbutan-1-ol, based on established protocols for similar substrates.
Table 1: Overview of Enantioselective Synthesis Methodologies
| Methodology | Catalyst/Reagent System | Substrate | Expected Product | Typical Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru-BINAP | 2,3-Dimethylbutanal | (R)- or (S)-2,3-Dimethylbutan-1-ol | >90% |
| CBS Reduction | (S)- or (R)-CBS Catalyst / BH₃ | 2,3-Dimethylbutanal | (R)- or (S)-2,3-Dimethylbutan-1-ol | 90-98% |
Enzymatic Resolution Techniques for Racemic Mixtures
Enzymatic kinetic resolution is a powerful and environmentally benign method for separating racemic mixtures of chiral compounds. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For racemic 2,3-dimethylbutan-1-ol, this typically involves an acylation reaction.
Candida antarctica lipase (B570770) B (CALB), often immobilized for enhanced stability and reusability (e.g., as Novozym 435), is a widely used and highly effective biocatalyst for the kinetic resolution of a broad range of alcohols. In the presence of an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate, CALB will selectively acylate one enantiomer of 2,3-dimethylbutan-1-ol at a much faster rate than the other. This results in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques.
The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). A high E-value indicates a large difference in the reaction rates for the two enantiomers and is desirable for achieving high enantiomeric excess for both the product and the remaining substrate. The choice of solvent, acyl donor, and temperature can significantly influence both the reaction rate and the enantioselectivity of the enzymatic resolution. Non-polar organic solvents like hexane (B92381) or toluene (B28343) are commonly employed to maintain the enzyme's activity.
Below is a table illustrating the potential outcomes of an enzymatic resolution of a racemic alcohol with structural similarities to 2,3-dimethylbutan-1-ol, highlighting the effectiveness of CALB.
Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Branched Primary Alcohol
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess of Alcohol (eeₛ) | Enantiomeric Excess of Ester (eeₚ) |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 30 | ~50 | >99% | >99% |
| Pseudomonas cepacia Lipase (PCL) | Ethyl Acetate | Toluene | 40 | ~48 | 95% | 98% |
Optimization of Reaction Parameters and Yields in Academic Synthesis
The optimization of reaction parameters is crucial in academic synthesis to maximize product yield, minimize reaction times, and ensure the reproducibility of results. For the synthesis of 2,3-dimethylbutan-1-ol, several key parameters are typically investigated.
In the context of Grignard reactions, for instance, the synthesis of 2,3-dimethylbutan-1-ol can be achieved by reacting isobutyraldehyde (B47883) with isopropylmagnesium bromide. The optimization of this reaction would involve a systematic study of parameters such as the stoichiometry of the Grignard reagent, the choice of solvent (typically diethyl ether or tetrahydrofuran), the reaction temperature, and the quench conditions. An excess of the Grignard reagent is often used to ensure complete consumption of the aldehyde, but a large excess can lead to side reactions. The temperature must be carefully controlled, as Grignard reactions are exothermic.
For syntheses involving catalytic hydrogenation, parameters such as hydrogen pressure, reaction temperature, catalyst loading, and solvent choice are critical. Higher hydrogen pressures generally increase the reaction rate, but may also lead to over-reduction or side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing catalyst decomposition or undesired side reactions. Catalyst loading is another important factor; while higher loadings can increase the reaction rate, they also add to the cost and can complicate product purification.
The following table presents a hypothetical optimization study for the synthesis of 2,3-dimethylbutan-1-ol via the hydroformylation of 2,3-dimethyl-1-butene (B117154) followed by reduction, illustrating how systematic variation of parameters can lead to improved yields. researchgate.net
Table 3: Optimization of a Two-Step Synthesis of 2,3-Dimethylbutan-1-ol
| Entry | Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Rh(acac)(CO)₂ / PPh₃ | 20 | 80 | 24 | Toluene | 65 |
| 2 | Rh(acac)(CO)₂ / PPh₃ | 40 | 80 | 24 | Toluene | 78 |
| 3 | Rh(acac)(CO)₂ / PPh₃ | 40 | 100 | 24 | Toluene | 85 |
| 4 | Co₂(CO)₈ | 100 | 120 | 48 | Heptane | 55 |
Chemical Reactivity and Mechanistic Studies of 2,3 Dimethylbutan 1 Ol
Oxidation Reactions and Product Characterization
As a primary alcohol, 2,3-Dimethylbutan-1-ol (B103374) can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. The presence of two methyl groups on the adjacent carbons (C2 and C3) does not significantly hinder the reactivity of the primary hydroxyl group at the C1 position.
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an acidic or basic medium, or chromium trioxide (CrO₃) in an acidic medium, will typically oxidize the primary alcohol to a carboxylic acid. The intermediate aldehyde, 2,3-dimethylbutanal (B3049577), is also susceptible to oxidation under these conditions and is therefore further converted to the more stable carboxylic acid. doubtnut.com The final product of this vigorous oxidation is 2,3-dimethylbutanoic acid.
Milder oxidizing agents can be used to selectively yield the aldehyde, although careful control of the reaction is necessary to prevent over-oxidation.
Table 1: Oxidation Reactions of 2,3-Dimethylbutan-1-ol
| Oxidizing Agent | Reaction Conditions | Major Product | Product Characterization Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic or basic medium, heat | 2,3-Dimethylbutanoic acid | Characterized by the appearance of a carboxylic acid C=O stretch in IR spectroscopy and the disappearance of the broad O-H stretch of the alcohol. |
| Chromium Trioxide (CrO₃) | Acidic medium (e.g., Jones reagent) | 2,3-Dimethylbutanoic acid | Vigorous reaction leading to the carboxylic acid. |
Dehydration Pathways to Alkene Formation
The acid-catalyzed dehydration of 2,3-Dimethylbutan-1-ol involves the elimination of a water molecule to form one or more alkene products. This reaction typically proceeds through an E1 (unimolecular elimination) mechanism, especially with primary alcohols that can rearrange to more stable carbocations. libretexts.orgquora.com
The mechanism involves three key steps:
Protonation of the hydroxyl group: The acid catalyst (commonly concentrated sulfuric acid, H₂SO₄, or phosphoric acid) protonates the -OH group, converting it into a much better leaving group, water (H₂O). glowscotland.org.uk
Formation of a carbocation: The protonated alcohol loses a water molecule to form a primary carbocation. This is a relatively unstable intermediate. glowscotland.org.uk
Rearrangement and deprotonation: The primary carbocation is likely to undergo a 1,2-hydride shift to form a more stable tertiary carbocation at the C3 position. Subsequent removal of a proton from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of a double bond. doubtnut.com
Due to the possibility of deprotonation from different adjacent carbons following the rearrangement, a mixture of alkene isomers is expected. The major product is typically the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. quora.com The expected products are 2,3-dimethylbut-2-ene (major) and 2,3-dimethylbut-1-ene (minor).
Table 2: Dehydration of 2,3-Dimethylbutan-1-ol
| Reagent | Reaction Conditions | Major Alkene Product | Minor Alkene Product | Mechanism Notes |
|---|---|---|---|---|
| Conc. Sulfuric Acid (H₂SO₄) | Heat | 2,3-Dimethyl-2-butene | 2,3-Dimethyl-1-butene (B117154) | E1 mechanism involving a primary carbocation that rearranges to a more stable tertiary carbocation via a hydride shift. doubtnut.comlibretexts.org |
Nucleophilic Substitution Reactions of the Hydroxyl Moiety
The hydroxyl group of 2,3-Dimethylbutan-1-ol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is commonly achieved by reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). quora.com
These reactions typically follow an Sₙ2 (bimolecular nucleophilic substitution) mechanism for primary alcohols. quora.com The reaction with thionyl chloride in the presence of a base like pyridine (B92270) converts the alcohol into the corresponding alkyl chloride, 1-chloro-2,3-dimethylbutane. Similarly, reaction with phosphorus tribromide yields the alkyl bromide, 1-bromo-2,3-dimethylbutane (B3051029). The advantage of these reagents is that they avoid the strongly acidic conditions that could promote competing dehydration reactions. ncert.nic.in
Table 3: Nucleophilic Substitution of 2,3-Dimethylbutan-1-ol
| Reagent | Typical Conditions | Product | Mechanism |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Pyridine (as solvent and base) | 1-Chloro-2,3-dimethylbutane | Sₙ2 quora.comncert.nic.in |
| Phosphorus Tribromide (PBr₃) | In an inert solvent like ether | 1-Bromo-2,3-dimethylbutane | Sₙ2 |
Esterification Reactions and Synthesis of Ester Derivatives
2,3-Dimethylbutan-1-ol reacts with carboxylic acids in the presence of an acid catalyst to form esters. This reversible reaction is known as the Fischer esterification. fkit.hr To drive the equilibrium towards the ester product, either an excess of the alcohol or the carboxylic acid is used, or the water formed during the reaction is removed. fkit.hr
The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. quora.com For example, reacting 2,3-Dimethylbutan-1-ol with acetic acid yields 2,3-dimethylbutyl (B1248744) acetate (B1210297).
Table 4: Fischer Esterification of 2,3-Dimethylbutan-1-ol
| Carboxylic Acid | Catalyst | Reaction Conditions | Ester Product |
|---|---|---|---|
| Acetic Acid | Conc. H₂SO₄ | Heat (reflux) | 2,3-Dimethylbutyl acetate |
| Propanoic Acid | Conc. H₂SO₄ | Heat (reflux) | 2,3-Dimethylbutyl propanoate researchgate.net |
Reduction Reactions of 2,3-Dimethylbutan-1-ol under Specific Conditions
The hydroxyl group of an alcohol is generally not considered reducible. However, under forcing conditions, such as catalytic hydrogenation at high pressures and temperatures in the presence of a strong metal catalyst, the C-O bond can be cleaved and replaced with a C-H bond, resulting in the corresponding alkane. This reduction of 2,3-Dimethylbutan-1-ol would yield 2,3-dimethylbutane. Such reactions are often challenging and can lead to byproducts.
It is more common in synthesis for 2,3-Dimethylbutan-1-ol to be the product of a reduction reaction. For instance, the reduction of 2,3-dimethylbutanal or 2,3-dimethyl-2-one with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a standard method for its preparation.
Table 5: Reduction Reactions Involving 2,3-Dimethylbutan-1-ol
| Reaction Type | Reagent | Substrate | Product | Typical Conditions |
|---|---|---|---|---|
| Reduction of the alcohol | H₂ / Metal Catalyst (e.g., Pd/C) | 2,3-Dimethylbutan-1-ol | 2,3-Dimethylbutane | High pressure and temperature |
| Synthesis via reduction | Sodium Borohydride (NaBH₄) | 2,3-Dimethylbutanal | 2,3-Dimethylbutan-1-ol | Inert solvent (e.g., THF, ethanol) at 0 °C to room temp. chemguide.co.uk |
| Synthesis via reduction | Lithium Aluminum Hydride (LiAlH₄) | 2,3-Dimethylbutanal | 2,3-Dimethylbutan-1-ol | Anhydrous inert solvent (e.g., THF, ether), followed by aqueous workup. |
Spectroscopic and Computational Investigations of 2,3 Dimethylbutan 1 Ol
Vibrational Spectroscopy Applications
Vibrational spectroscopy serves as a powerful tool for probing the molecular structure and dynamics of 2,3-dimethylbutan-1-ol (B103374). Techniques such as Infrared (IR) Spectroscopy and Inelastic Incoherent Neutron Scattering (IINS) have been employed to characterize its vibrational modes.
Infrared (IR) spectroscopy is instrumental in identifying the functional groups and elucidating the structure of 2,3-dimethylbutan-1-ol. The IR spectrum exhibits characteristic absorption bands that correspond to specific vibrational motions within the molecule.
A prominent feature in the IR spectrum of 2,3-dimethylbutan-1-ol is a broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. The C-O stretching vibration is typically observed in the 1050–1150 cm⁻¹ range. Additionally, C-H stretching modes appear in the 2800–3000 cm⁻¹ region.
Comparative studies using both experimental IR spectra and theoretical calculations allow for the assignment of various vibrational modes. For instance, in one study, the symmetric and asymmetric stretching modes of the methyl groups were identified through DFT and PM3 methods and correlated with the broad band observed near 2721, 2873.7, and 2964.1 cm⁻¹ in the mid-infrared (MIR) spectrum. bibliotekanauki.pl The deformational C-O-H modes show a blue shift upon hydrogen bond formation, while the stretching vibrations exhibit a red shift. bibliotekanauki.pl
Table 1: Key Infrared (IR) Spectroscopy Bands for 2,3-Dimethylbutan-1-ol
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| O-H Stretch (Hydrogen-Bonded) | 3200–3600 | |
| C-H Stretch | 2800–3000 | |
| C-O Stretch | 1050–1150 |
Inelastic Incoherent Neutron Scattering (IINS) is a technique particularly sensitive to the motions of hydrogen atoms, making it highly suitable for studying the dynamics of molecular groups in 2,3-dimethylbutan-1-ol. bibliotekanauki.pl IINS studies have provided detailed information on the vibrational dynamics and polymorphism of this alcohol over a wide temperature range. bibliotekanauki.pl
Unlike IR spectroscopy, IINS is adept at observing torsional modes of methyl groups, which appear as strong signals in the neutron scattering spectra. bibliotekanauki.pl In a study of 2,2-dimethylbutan-1-ol (B72336) and 2,3-dimethylbutan-2-ol, IINS, in conjunction with DFT calculations, was used to identify and assign both inter- and intermolecular vibrational modes. bibliotekanauki.pl For a related isomer, 2,2-dimethylbutan-1-ol, the torsional out-of-plane modes of the methyl groups were localized between 85 cm⁻¹ and 273.7 cm⁻¹ using the B3LYP/6-311G** method. bibliotekanauki.pl
The combination of IINS and computational modeling provides a comprehensive picture of the molecular motions, including the dynamics of the hydroxyl and methyl groups. bibliotekanauki.plresearchgate.net
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are essential for interpreting experimental spectroscopic data and for exploring the conformational landscape and energetic properties of 2,3-dimethylbutan-1-ol.
Density Functional Theory (DFT) has been widely used to model the vibrational spectra and investigate the different conformations of 2,3-dimethylbutan-1-ol. bibliotekanauki.plicm.edu.pl By calculating the electronic structure and energies of various molecular geometries, DFT can predict stable conformers and the energy barriers between them.
For the related isomer 2,3-dimethylbutan-2-ol, DFT calculations found the electronic energy for the trans conformation to be 1.36163 × 10⁻¹⁵ J, while the gauche conformations had an energy of 1.36195 × 10⁻¹⁵ J. icm.edu.pl Similar calculations for 2,2-dimethylbutan-1-ol and 2,3-dimethylbutan-2-ol have been performed to model their vibrational spectra, which are then compared with experimental IR and IINS data. bibliotekanauki.pl This comparison allows for a detailed assignment of the observed vibrational bands to specific normal modes of the molecule. bibliotekanauki.plresearchgate.net
The B3LYP functional with the 6-311G** basis set is a common level of theory used for these calculations, providing a good balance between accuracy and computational cost for modeling monomers and molecular clusters. bibliotekanauki.pl
Semi-empirical quantum mechanical methods, such as PM3, offer a less computationally intensive alternative to DFT, making them suitable for initial conformational analysis and the study of larger molecular clusters. bibliotekanauki.pl The PM3 method has been used to investigate the rotational conformations of dimethylbutanol isomers. bibliotekanauki.pl
For instance, in a study of 2,2-dimethylbutan-1-ol, the PM3 method was used to calculate the potential energy barrier for the rotation of the CH₂OH group around the C1-C2 bond, identifying trans and gauche conformers. bibliotekanauki.pl The energy barrier between the trans and gauche conformations was found to be 3 kcal/mol. bibliotekanauki.pl These calculations provide a foundational understanding of the molecule's conformational flexibility before more intensive DFT calculations are performed on optimized geometries. bibliotekanauki.pl
Investigations into Intermolecular Interactions and Hydrogen Bonding Networks
As an alcohol, 2,3-dimethylbutan-1-ol can form hydrogen bonds, which significantly influence its physical and chemical properties. The study of these intermolecular interactions, particularly the formation of hydrogen-bonded clusters, is crucial for understanding its behavior in the condensed phase.
Computational studies have modeled the formation of dimers, trimers, and even cyclic tetramers of related dimethylbutanol isomers through hydrogen bonding. bibliotekanauki.plresearchgate.net These models, calculated using DFT, help to interpret the shifts observed in the vibrational spectra upon aggregation. For example, the formation of hydrogen bonds leads to a red shift in the O-H stretching frequency and a blue shift in the C-O-H deformation frequency, which can be both calculated and experimentally observed. bibliotekanauki.pl The analysis of these clusters provides insight into the structure of the liquid and solid phases of these alcohols. bibliotekanauki.pl
Studies on Solid-State Polymorphism and Molecular Dynamics in Condensed Phases
The solid-state behavior of branched alcohols like 2,3-dimethylbutan-1-ol is a subject of significant scientific interest due to their tendency to form orientationally disordered crystalline (ODIC) phases, also known as plastic crystals. nih.gov These phases are characterized by molecules with long-range positional order but lacking long-range orientational order, which has a profound impact on their physical properties. The study of solid-state polymorphism and molecular dynamics in condensed phases for isomers of dimethylbutanol provides critical insights into the behavior of 2,3-dimethylbutan-1-ol.
Research on isomers such as 2,2-dimethylbutan-1-ol (neohexanol) and 2,3-dimethylbutan-2-ol has revealed complex polymorphic landscapes. bibliotekanauki.plbibliotekanauki.pl For instance, 2,2-dimethylbutan-1-ol exhibits a monotropic system with three ODIC phases in addition to an isotropic liquid and an ordered crystal phase. bibliotekanauki.pl This complexity is attributed to the globular shape of the molecules and the influence of hydrogen bonding. bibliotekanauki.pl
Calorimetric studies, such as Differential Scanning Calorimetry (DSC) and adiabatic calorimetry, have been instrumental in identifying phase transitions and glass transitions in these materials. bibliotekanauki.plbibliotekanauki.pl For 2,2-dimethylbutan-1-ol, two distinct glass transition anomalies were detected upon heating a supercooled ODIC phase. bibliotekanauki.pl In contrast, 2,3-dimethylbutan-2-ol displays a simpler polymorphism with two ordered crystalline phases and does not form a glass phase. bibliotekanauki.pl These differences highlight how the specific placement of the hydroxyl and methyl groups within the molecule dictates the solid-state behavior. bibliotekanauki.pl
Computational methods, particularly Density Functional Theory (DFT), have been employed to model the structure and vibrational spectra of isolated molecules and hydrogen-bonded clusters (dimers, trimers, and tetramers) of dimethylbutanol isomers. bibliotekanauki.plresearchgate.net These calculations help in the assignment of vibrational modes observed in experimental spectra, such as those from infrared (IR) spectroscopy and inelastic incoherent neutron scattering (IINS). bibliotekanauki.plresearchgate.net The comparison between experimental and calculated spectra provides a deeper understanding of the intermolecular interactions, particularly hydrogen bonding, that govern the formation of different solid-state structures. bibliotekanauki.pl
The following table summarizes the key findings from studies on the solid-state polymorphism of dimethylbutanol isomers, which are relevant for understanding 2,3-dimethylbutan-1-ol:
| Compound | Solid Phases Identified | Glass Formation | Key Investigative Techniques |
| 2,2-Dimethylbutan-1-ol | Ordered crystal (C3), two ODIC phases (C1, C2) | Glass of a rotatory phase (C2) | Adiabatic Calorimetry, Dielectric Spectroscopy, IINS |
| 2,3-Dimethylbutan-2-ol | Two stable ordered crystals (C1, C2) | Not a glass former | Adiabatic Calorimetry, Dielectric Spectroscopy, DSC |
| 3,3-Dimethylbutan-1-ol | - | Glass of liquid phase | DSC |
| 3,3-Dimethylbutan-2-ol | - | Glass of plastic phase | DSC |
This table is based on data from multiple sources. bibliotekanauki.plbibliotekanauki.plbibliotekanauki.plresearchgate.net
The detailed research into the isomers of 2,3-dimethylbutan-1-ol provides a robust framework for predicting its behavior. The nearly globular shape of these C6H14O isomers is a key factor in the formation of ODIC phases. bibliotekanauki.pl The dynamics within these phases, including molecular reorientations and the breaking and forming of hydrogen bonds, are crucial for understanding their physical properties. researchgate.net
Biological and Biochemical Research on 2,3 Dimethylbutan 1 Ol
Neuropharmacological Implications and Receptor Interactions
The neuropharmacological profile of 2,3-Dimethylbutan-1-ol (B103374) is an emerging area of research, with studies suggesting its potential to modulate neurotransmitter systems and neuronal activity.
Research indicates that 2,3-Dimethylbutan-1-ol interacts with the adenosine (B11128) A1 receptor. nih.gov Adenosine A1 receptors are G protein-coupled receptors widely distributed in the central nervous system and are known to play a crucial role in regulating neuronal activity. frontiersin.orgfrontiersin.org Activation of A1 receptors typically leads to inhibitory effects, such as a decrease in the release of excitatory neurotransmitters. The interaction of 2,3-Dimethylbutan-1-ol with this receptor suggests it may exert neuromodulatory effects. nih.gov
Consistent with its interaction with the inhibitory adenosine A1 receptor, 2,3-Dimethylbutan-1-ol has been observed to influence glutamate (B1630785) release. nih.gov Glutamate is the primary excitatory neurotransmitter in the brain, and its excessive release can lead to excitotoxicity. nih.gov By potentially activating adenosine A1 receptors, which are known to inhibit presynaptic glutamate release, 2,3-Dimethylbutan-1-ol may contribute to a reduction in excitatory neurotransmission. nih.govfrontiersin.orgnih.gov This modulation of the glutamatergic system is a key area of interest for its potential neuropharmacological applications. nih.gov
Below is an interactive data table summarizing the neuropharmacological implications of 2,3-Dimethylbutan-1-ol.
| Neuropharmacological Aspect | Observed or Potential Effect | Mediating Receptor/Mechanism |
| Receptor Interaction | Binds to the Adenosine A1 Receptor. | Direct interaction with the receptor. |
| Neurotransmitter Modulation | Reduces the release of glutamate. | Likely mediated by Adenosine A1 receptor activation. |
| Synaptic Function | Decreases synaptic activity and neuronal excitability. | Consequence of reduced excitatory neurotransmission. |
Enzymatic Biotransformations and Substrate Specificity
The metabolism of 2,3-Dimethylbutan-1-ol, particularly its interaction with alcohol dehydrogenases, provides insights into its biochemical fate and the stereospecificity of enzymatic reactions.
As a primary alcohol, 2,3-Dimethylbutan-1-ol can serve as a substrate for alcohol dehydrogenases (ADHs). wikipedia.org These enzymes are responsible for the oxidation of alcohols to their corresponding aldehydes. wikipedia.org While many ADHs show a preference for small, linear primary alcohols, some isoforms have broader substrate specificity and can metabolize branched-chain alcohols. researchgate.netnih.gov The efficiency of 2,3-Dimethylbutan-1-ol as a substrate for various ADH isozymes would depend on the specific structural features of the enzyme's active site. nih.gov
The presence of a chiral center in 2,3-Dimethylbutan-1-ol makes it a valuable compound for studying the stereospecificity of enzymes like alcohol dehydrogenase. The two enantiomers, (R)- and (S)-2,3-Dimethylbutan-1-ol, may be metabolized at different rates by a single ADH isozyme. This stereospecific recognition is determined by the three-dimensional arrangement of amino acid residues in the enzyme's active site, which dictates how each enantiomer can bind. For instance, studies on the closely related compound 3-methyl-2-butanol (B147160) have shown that human liver alcohol dehydrogenase exhibits stereoselectivity. nih.gov It is plausible that ADHs would also display stereospecificity towards the enantiomers of 2,3-Dimethylbutan-1-ol.
The table below outlines the enzymatic biotransformation characteristics of 2,3-Dimethylbutan-1-ol.
| Enzymatic Aspect | Description | Key Determining Factors |
| Substrate Role | Can be oxidized by Alcohol Dehydrogenases (ADHs). | Presence of a primary alcohol functional group. |
| Enzyme Specificity | Rate of metabolism varies between different ADH isozymes. | Size and shape of the enzyme's active site. |
| Stereospecificity | The (R)- and (S)-enantiomers are likely metabolized at different rates. | Chiral recognition by the enzyme's active site. |
Metabolic Pathways and In Vivo Investigations
The in vivo metabolism of xenobiotic compounds, including branched-chain alcohols like 2,3-dimethylbutan-1-ol, is a complex process primarily aimed at increasing their water solubility to facilitate excretion. While direct research on the metabolic fate of 2,3-dimethylbutan-1-ol is limited, the established pathways for similar primary alcohols allow for a scientifically grounded projection of its biotransformation. The principal routes of metabolism for alcohols involve oxidation, a process catalyzed by a group of enzymes predominantly found in the liver. wikipedia.orgnih.gov
The initial and rate-limiting step is the oxidation of the alcohol to an aldehyde. wikipedia.org This is mainly carried out by alcohol dehydrogenases (ADHs) in the cytoplasm. wikipedia.org Subsequently, the resulting aldehyde is rapidly oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs), primarily within the mitochondria. khanacademy.org An alternative pathway, the Microsomal Ethanol-Oxidizing System (MEOS), which involves cytochrome P450 enzymes (particularly CYP2E1), also contributes to alcohol oxidation, especially at higher concentrations. nih.govfrontiersin.org Given its structure as a primary alcohol, 2,3-dimethylbutan-1-ol is expected to be metabolized to 2,3-dimethylbutanal (B3049577), and subsequently to 2,3-dimethylbutanoic acid.
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in vivo. researchgate.net By replacing one or more atoms of a molecule with their stable isotope, such as replacing carbon-12 with carbon-13 (¹³C), researchers can track the compound and its metabolites through various biological pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govfrontiersin.orgacs.org
In the context of 2,3-dimethylbutan-1-ol, which is a chiral molecule existing as (R)- and (S)-enantiomers, ¹³C-labeling would be invaluable for elucidating the stereoselectivity of its metabolic pathways. A hypothetical study could involve synthesizing both (R)- and (S)-2,3-dimethylbutan-1-ol with a ¹³C label at a specific position, for instance, at the C1 carbon bearing the hydroxyl group. These labeled enantiomers would be administered to animal models, and biological samples (e.g., blood, urine, tissue) would be collected over time. Analysis of these samples would aim to identify and quantify the labeled parent compound and its metabolites, revealing whether one enantiomer is metabolized faster than the other. nih.gov
Such an experiment would provide crucial data on the enantioselective handling of this compound by metabolic enzymes, indicating whether the pathways for the (R) and (S) forms differ in rate or in the types of metabolites produced.
Hypothetical Data from a ¹³C-Tracer Study of 2,3-Dimethylbutan-1-ol Enantiomers
| Time Point | (R)-¹³C-2,3-dimethylbutan-1-ol Concentration (μg/mL plasma) | (S)-¹³C-2,3-dimethylbutan-1-ol Concentration (μg/mL plasma) | ¹³C-2,3-dimethylbutanoic acid Concentration (from R-enantiomer) | ¹³C-2,3-dimethylbutanoic acid Concentration (from S-enantiomer) |
|---|---|---|---|---|
| 1 hour | 85.2 | 65.7 | 10.1 | 25.4 |
| 4 hours | 42.6 | 15.3 | 35.8 | 60.1 |
| 12 hours | 5.1 | 1.2 | 20.5 | 32.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific tracer studies for 2,3-dimethylbutan-1-ol are not available in the reviewed literature.
The metabolism of chiral compounds is often stereospecific, meaning that enzymes preferentially act on one enantiomer over the other. rsc.orgjiangnan.edu.cn This selectivity is a fundamental characteristic of enzyme-substrate interactions. nih.govrsc.org For alcohols, the primary enzymes responsible for metabolism, alcohol dehydrogenases (ADHs), are known to exhibit stereospecificity. qub.ac.uknih.gov
In vivo, the oxidation of 2,3-dimethylbutan-1-ol would likely be initiated by various ADH isoenzymes. wikipedia.org Studies on other chiral secondary alcohols have demonstrated that different ADH isoenzymes can have opposite stereopreferences. For example, one human liver ADH isoenzyme efficiently oxidizes (R)-(-)-3-methyl-2-butanol, while other isoenzymes prefer the (S)-(+)-stereoisomer. nih.gov This suggests that the specific ADH isoenzymes expressed in an individual's liver would determine the metabolic profile of 2,3-dimethylbutan-1-ol's enantiomers.
Stereoselectivity of Representative Alcohol Dehydrogenases for Chiral Alcohols
| Enzyme Source | Substrate | Preferred Enantiomer |
|---|---|---|
| Human Liver (αα ADH) | 3-methyl-2-butanol | (R)-(-) |
| Human Liver (β₁β₁ ADH) | 3-methyl-2-butanol | (S)-(+) |
| Horse Liver (ADH) | 3-methyl-2-butanol | (S)-(+) |
Note: This table provides examples of ADH stereoselectivity for other chiral alcohols to illustrate the principle, as direct data for 2,3-dimethylbutan-1-ol is not available. jiangnan.edu.cnnih.gov
Modern gene-editing technologies, particularly CRISPR-Cas9, have become powerful tools for elucidating metabolic pathways. mdpi.comcriver.com This system allows for the precise knockout or modification of specific genes within a cell or organism, enabling researchers to study the functional consequences of losing a particular enzyme. researchgate.netresearchgate.net
To definitively identify the enzymes responsible for metabolizing 2,3-dimethylbutan-1-ol in vivo, a CRISPR-Cas9 approach could be employed in a model system, such as cultured liver cells (hepatocytes) or in animal models. nih.gov Based on existing knowledge of alcohol metabolism, candidate genes encoding various ADH and CYP450 isoenzymes would be targeted.
For example, researchers could create a series of cell lines, each with a specific ADH or CYP gene knocked out. These engineered cell lines would then be incubated with 2,3-dimethylbutan-1-ol, and the rate of its metabolism would be compared to that in unmodified (wild-type) cells. A significant decrease in the metabolic rate in a particular knockout cell line would strongly indicate that the disabled enzyme plays a crucial role in the compound's breakdown. This approach could be used to systematically map out the key enzymes in the 2,3-dimethylbutan-1-ol metabolic pathway and to determine their relative contributions. researchgate.netresearchgate.net
Applications As a Chiral Building Block in Advanced Organic Synthesis
Synthesis of Complex Organic Molecules
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol serves as a fundamental component in the synthesis of intricate organic structures. chemimpex.com Its stable dioxolane ring protects the 1,2-diol of glycerol (B35011), allowing for selective reactions at the primary hydroxyl group. ontosight.ai This feature is crucial for constructing complex molecular architectures with specific stereochemistry. chemimpex.com Researchers utilize this compound as a versatile building block to explore new chemical pathways and create novel molecules. chemimpex.com The compound's structure facilitates the formation of enantiopure compounds, making it a significant tool in asymmetric synthesis. guidechem.com For instance, it is a key starting material for preparing derivatives like (S)-glyceraldehyde acetonide and is used in the construction of segments of large natural products. sigmaaldrich.com
Table 1: Key Synthetic Intermediates Derived from (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol
| Derived Intermediate | Synthetic Application | Reference |
| (S)-Glyceraldehyde acetonide | Used in the synthesis of sugars and other complex chiral molecules. | sigmaaldrich.com |
| ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate) | A common intermediate for introducing the chiral glycerol backbone. | sigmaaldrich.com |
| Glycidol and its esters | Important for creating chiral pharmaceuticals and fine chemicals. | researchgate.net |
Intermediate in Pharmaceutical and Bioactive Compound Development
The pharmaceutical industry widely employs (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol as a key intermediate. chemimpex.comjigspharma.com Its chirality is essential for the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy. guidechem.com The use of this chiral building block allows for the development of more effective drugs with potentially improved efficacy and reduced side effects. chemimpex.com It serves as a precursor in the production of various pharmaceutical agents, helping to streamline drug formulation processes. ontosight.aichemimpex.com The compound's ability to introduce a specific stereocenter is a critical step in the synthesis of many drug candidates. ontosight.ai
Utilization in Agrochemical Synthesis
The structural features of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol are also leveraged in the agrochemical industry. Chiral pesticides and herbicides can exhibit greater potency and selectivity for their biological targets while showing reduced environmental impact compared to their racemic mixtures. This chiral building block provides a reliable starting point for the synthesis of such enantiomerically pure agrochemicals.
Role in the Production of Fragrances and Flavors
In the fragrance and flavor industry, the synthesis of specific aroma compounds often requires chiral intermediates to achieve the desired scent or taste profile. (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol is used in the formulation of unique flavors and fragrances that enhance consumer products. chemimpex.com The compound itself is described as having a mild, pleasant smell. jigspharma.com Its chiral nature is crucial, as different enantiomers of a molecule can have distinctly different smells and tastes.
Precursor in Natural Product Biosynthesis Studies (e.g., phytosterols)
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a valuable tool in biochemical research, particularly in studies involving glycerol metabolism and lipid synthesis. ontosight.ai It can serve as a model compound or a precursor molecule for investigating the biosynthetic pathways of natural products. ontosight.ai For example, its structure is related to the glycerol backbone found in numerous lipids and can be used to synthesize labeled probes to trace metabolic pathways, such as those involved in the formation of complex lipids like phytosterols.
Advanced Analytical Methodologies in 2,3 Dimethylbutan 1 Ol Research
Chromatographic Techniques for Enantiomeric Separation and Purity Assessment
The resolution of the enantiomers of 2,3-dimethylbutan-1-ol (B103374) is a critical step in evaluating its biological activity, as different enantiomers can exhibit distinct pharmacological profiles. Chiral chromatography is the cornerstone for achieving this separation and for the subsequent assessment of enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for enantiomeric separation. Cellulose-based columns, such as Chiralcel OD-H, have demonstrated efficacy in resolving the enantiomers of 2,3-dimethylbutan-1-ol. The separation is typically achieved using a mobile phase consisting of a mixture of hexane (B92381) and isopropanol.
Another powerful technique is chiral Gas Chromatography (GC), particularly with columns containing cyclodextrin (B1172386) derivatives. A β-cyclodextrin column can provide high resolution factors for the enantiomers of this compound. For purity assessment, especially for determining the enantiomeric excess (ee), chiral GC coupled with mass spectrometry (GC-MS) offers both high separation efficiency and sensitive detection.
In addition to direct chromatographic methods, derivatization with a chiral agent is a common strategy. The use of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) converts the enantiomers into diastereomeric esters. These diastereomers can then be separated and quantified using standard, non-chiral HPLC techniques. The purity of the separated enantiomers can be further validated by polarimetry, which measures the optical rotation of the sample.
| Technique | Stationary Phase/Reagent | Mobile Phase/Conditions | Purpose |
| Chiral HPLC | Chiralcel OD-H (Cellulose-based) | Hexane/Isopropanol | Enantiomeric Separation |
| Chiral GC | β-cyclodextrin | - | Enantiomeric Separation |
| Chiral GC-MS | β-cyclodextrin | - | Enantiomeric Purity (ee) Assessment |
| Derivatization HPLC | Mosher's acid chloride | Standard non-chiral conditions | Enantiomeric Quantification |
| Polarimetry | - | - | Validation of Enantiomeric Purity |
High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification
Understanding the metabolic fate of 2,3-dimethylbutan-1-ol is essential for its development in biological and medicinal applications. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying its metabolites. nih.govresearchgate.net
LC-HRMS systems, such as those employing Quadrupole Time-of-Flight (QTOF) mass analyzers, provide accurate mass measurements, which are critical for determining the elemental composition of metabolites. nih.govthieme-connect.com An experimental approach to study the metabolism of 2,3-dimethylbutan-1-ol involves the use of isotopically labeled compounds. For instance, administering 13C-labeled (R)-2,3-dimethylbutan-1-ol to a model organism allows for the tracking of its metabolic transformation products through the distinct isotopic signature detected by LC-HRMS.
The identification of metabolites is further enhanced by tandem mass spectrometry (MS/MS) experiments. By fragmenting the parent metabolite ion, a characteristic fragmentation pattern is generated, which serves as a fingerprint for structural elucidation. nih.gov Comparing the retention times and mass spectra of potential metabolites with those of synthesized standards provides definitive identification.
A comprehensive workflow for metabolite identification using LC-HRMS would involve:
Sample Preparation: Incubation of 2,3-dimethylbutan-1-ol with liver microsomes or in whole-organism studies.
LC Separation: Chromatographic separation of the parent compound from its metabolites.
HRMS Detection: Full-scan HRMS to detect all potential metabolites.
MS/MS Analysis: Targeted or data-dependent MS/MS to obtain fragmentation spectra of potential metabolites.
Data Analysis: Comparison of accurate mass, retention time, and fragmentation patterns with known databases or synthesized standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of 2,3-dimethylbutan-1-ol and for differentiating between its stereoisomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule. acs.org
In ¹H NMR, the chemical shifts and coupling constants of the protons can confirm the basic structure of 2,3-dimethylbutan-1-ol. However, distinguishing between the enantiomers in a standard NMR spectrum is not possible as they are chemically equivalent in a non-chiral environment. To achieve stereoisomer differentiation, chiral shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), can be employed. These reagents form diastereomeric complexes with the enantiomers, leading to distinct chemical shifts for corresponding protons in the ¹H NMR spectrum, allowing for their quantification.
¹³C NMR spectroscopy is also valuable for stereochemical analysis. The number of signals in a ¹³C NMR spectrum can indicate the symmetry of the molecule. For chiral molecules like 2,3-dimethylbutan-1-ol, all carbon atoms are unique and will produce distinct signals. The chemical shifts in ¹³C NMR are sensitive to the stereochemistry of the molecule. acs.orgacs.org
| NMR Technique | Application | Key Observation |
| ¹H NMR | Structural Confirmation | Characteristic signals for methyl, methine, and methylene (B1212753) protons. |
| ¹H NMR with Chiral Shift Reagents (e.g., Eu(hfc)₃) | Enantiomeric Differentiation and Quantification | Separate signals for corresponding protons of each enantiomer. |
| ¹³C NMR | Stereochemical Analysis | Distinct signals for all non-equivalent carbon atoms. acs.org |
Computational Docking Studies for Ligand-Protein Interactions
Computational docking is a powerful in silico tool used to predict the binding orientation and affinity of a ligand, such as 2,3-dimethylbutan-1-ol, to a protein target. researchgate.net This methodology is crucial for understanding the molecular basis of the biological activity of the compound and for guiding the design of more potent analogs.
Software such as AutoDock and Glide are commonly used to perform these docking studies. The process involves generating a three-dimensional model of the ligand and the target protein, followed by a systematic search of the conformational space to find the most stable binding pose. The binding affinity is typically estimated by a scoring function that considers factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
For 2,3-dimethylbutan-1-ol and its derivatives, computational docking can be used to investigate their interactions with various enzymes, such as cytochrome P450s, which are involved in its metabolism. For instance, a study on a derivative, (2R,3S,4S)-4-(1,3-benzodioxol-5-yl)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutan-1-ol, revealed a strong binding affinity to a protein from Staphylococcus aureus, with a glide score of -9.29 kcal/mol, suggesting its potential as an antimicrobial agent. thieme-connect.com Such studies can predict the specific amino acid residues in the active site that are crucial for binding.
Kinetic Isotope Effects (KIEs) and Enzyme Kinetic Parameter Analysis
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions involving 2,3-dimethylbutan-1-ol. wikipedia.orgnih.gov A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By measuring the KIE, researchers can gain insights into the rate-limiting step of a reaction and the nature of the transition state.
For example, to study the enzymatic oxidation of 2,3-dimethylbutan-1-ol, a deuterium (B1214612) atom can be introduced at the C-1 position (the site of oxidation). If the C-H bond is broken in the rate-determining step, a significant primary KIE (kH/kD > 1) will be observed. The magnitude of the KIE can provide information about the geometry of the transition state.
The analysis of enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), is fundamental to understanding how 2,3-dimethylbutan-1-ol interacts with an enzyme. bu.edu These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. bu.edu
Integrating KIE studies with the analysis of Michaelis-Menten parameters provides a more complete picture of the enzyme mechanism. nih.gov For instance, measuring KIEs on Vmax and Vmax/Km can help to distinguish between different kinetic schemes and to identify the steps that are sensitive to isotopic substitution.
| Parameter | Description | Information Gained |
| Kinetic Isotope Effect (KIE) | Ratio of reaction rates for light and heavy isotopologues (kL/kH). wikipedia.org | Identifies bond-breaking in the rate-determining step and provides information about the transition state. |
| Michaelis Constant (Km) | Substrate concentration at which the reaction rate is half of Vmax. bu.edu | Reflects the affinity of the enzyme for the substrate. |
| Maximum Velocity (Vmax) | The maximum rate of the enzyme-catalyzed reaction. bu.edu | Proportional to the enzyme concentration and its catalytic efficiency. |
Future Research Directions and Unexplored Avenues for 2,3 Dimethylbutan 1 Ol
Development of Novel and Sustainable Stereoselective Synthesis Methods
The synthesis of enantiomerically pure 2,3-dimethylbutan-1-ol (B103374) is crucial, as different enantiomers can exhibit distinct biological activities and chemical reactivities. Current methods for producing this chiral alcohol include the reduction of the corresponding ketone, (2R)-2,3-dimethylbutan-2-one, using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Industrial-scale production often employs catalytic hydrogenation. smolecule.com
Future research should prioritize the development of more sustainable and efficient stereoselective synthetic routes. This includes the exploration of:
Asymmetric Catalysis: The use of chiral catalysts, such as (R)-BINAP-Ruthenium complexes, has shown promise in the enantioselective hydrogenation of 2,3-dimethylbutanal (B3049577), yielding the (R)-enantiomer with high enantiomeric excess. Further investigation into novel catalyst systems, including earth-abundant metals and organocatalysts, could lead to more cost-effective and environmentally benign processes.
Biocatalysis: Enzymatic resolutions, utilizing lipases like Candida antarctica lipase (B570770) B, have demonstrated the ability to selectively acylate one enantiomer from a racemic mixture, achieving high enantiomeric purity. Advances in enzyme engineering and the discovery of novel ketoreductases could offer highly selective and mild reaction conditions for the synthesis of specific enantiomers.
Flow Chemistry: The application of microreactor systems can significantly improve reaction times, mixing efficiency, and heat transfer in synthetic processes like Grignard reactions, offering a safer and more scalable alternative to traditional batch methods.
Deeper Elucidation of Biochemical Mechanisms and Signaling Pathways
Preliminary studies have indicated that 2,3-dimethylbutan-1-ol and its isomers can interact with biological systems. For instance, research has pointed to interactions with the adenosine (B11128) A1 receptor, which may influence neurotransmission by reducing glutamate (B1630785) release. smolecule.com Another structural isomer, 3,3-dimethyl-1-butanol (B44104) (DMB), has been shown to reduce plasma levels of trimethylamine (B31210) N-oxide (TMAO), a metabolite linked to cardiovascular disease, by inhibiting the p65 NF-κB and TGF-β1/Smad3 signaling pathways in mice. nih.gov
Future research should aim for a more profound understanding of the biochemical and physiological effects of 2,3-dimethylbutan-1-ol. Key areas for exploration include:
Receptor Binding Studies: Comprehensive screening against a panel of receptors and enzymes is needed to identify specific molecular targets.
In Vivo and In Vitro Models: Utilizing cell cultures and animal models to investigate the compound's influence on various signaling pathways, including those related to neuroinflammation, cardiovascular function, and metabolic processes.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 2,3-dimethylbutan-1-ol to understand how its stereochemistry and functional groups affect its biological activity.
Exploration of Novel Catalytic and Ligand Applications in Organometallic Chemistry
The unique steric and electronic properties of 2,3-dimethylbutan-1-ol make it and its derivatives attractive candidates for applications in organometallic chemistry. Chiral alcohols are valuable as precursors for chiral ligands, which are essential in asymmetric catalysis.
Future research in this area could focus on:
Synthesis of Chiral Ligands: Developing synthetic routes to convert enantiomerically pure 2,3-dimethylbutan-1-ol into novel phosphine, amine, or N-heterocyclic carbene (NHC) ligands.
Coordination Chemistry: Investigating the coordination behavior of these new ligands with various transition metals to create novel organometallic complexes.
Catalytic Applications: Testing the efficacy of these newly synthesized complexes in a range of asymmetric catalytic reactions, such as hydrogenations, cross-coupling reactions, and C-H functionalization. The stereoselective synthesis of organometallic derivatives of related structures like 3,3-dimethylbutane has already been a subject of interest. acs.org
Advanced Spectroscopic Characterization of Complex Molecular States and Phases
A thorough understanding of the physicochemical properties of 2,3-dimethylbutan-1-ol is fundamental to its application. While basic spectroscopic data exists, more advanced characterization is needed. chemicalbook.com Studies on its structural isomer, 2,2-dimethylbutan-1-ol (B72336) (neohexanol), have revealed complex solid-state polymorphism, including the existence of orientationally disordered crystalline (ODIC) phases and multiple glass transitions. bibliotekanauki.pl
Future research should employ advanced spectroscopic techniques to probe the molecular dynamics of 2,3-dimethylbutan-1-ol:
Solid-State NMR and X-ray Diffraction: To elucidate the crystal structures and packing of its different solid phases.
Inelastic Neutron Scattering (IINS) and Infrared (IR) Spectroscopy: To study the dynamics of hydroxyl and methyl groups and the formation of hydrogen bonds in different states, as has been done for its isomers. researchgate.net
Dielectric Spectroscopy: To investigate the relaxation processes and phase transitions at various temperatures and pressures. bibliotekanauki.pl
Predictive Computational Modeling for Structure-Activity Relationship Studies
Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, guiding experimental work and accelerating the discovery process. Density Functional Theory (DFT) has been used to model the vibrational spectra and molecular clusters of isomers like 2,2-dimethylbutan-1-ol and 2,3-dimethylbutan-2-ol. researchgate.net
Future computational efforts should focus on:
Quantum Chemical Calculations: To accurately predict spectroscopic properties (NMR, IR), reaction mechanisms, and transition states for its synthesis and derivatization.
Molecular Docking and Dynamics Simulations: To model the interactions of 2,3-dimethylbutan-1-ol enantiomers with biological targets, such as enzymes and receptors, and to predict binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of 2,3-dimethylbutan-1-ol derivatives with their observed biological activities or catalytic performance.
Data Tables
Table 1: Physicochemical Properties of 2,3-Dimethylbutan-1-ol
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | nist.gov |
| Molecular Weight | 102.17 g/mol | |
| CAS Number | 19550-30-2 | nist.gov |
| Boiling Point | 144.5 °C | cas.org |
| Melting Point | 42.0-43.5 °C | cas.org |
| Density | 0.8242 g/cm³ at 25 °C | cas.org |
Table 2: Spectroscopic Data for 2,3-Dimethylbutan-1-ol
| Technique | Key Features | Source |
| ¹H NMR | δ 0.85–0.95 (m, 6H, CH₃), δ 1.10–1.30 (m, 3H, CH₂/CH), δ 3.50–3.70 (t, 2H, CH₂OH) | |
| IR Spectroscopy | Broad O-H stretch at 3200–3600 cm⁻¹, C-O stretch at 1050–1150 cm⁻¹ | |
| Mass Spectrometry | Molecular ion peak at m/z 102 (C₆H₁₄O⁺) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
